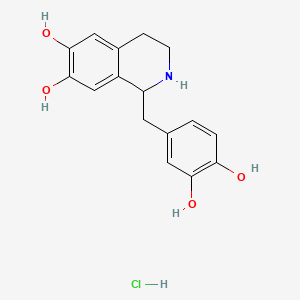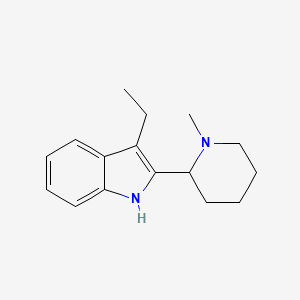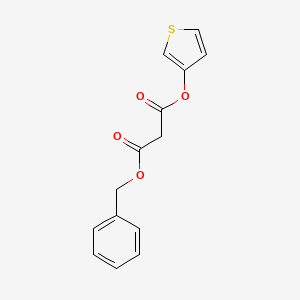
Benzyl thiophen-3-yl propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl thiophen-3-yl propanedioate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including benzyl thiophen-3-yl propanedioate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . These reactions typically require specific conditions such as the presence of catalysts, appropriate solvents, and controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of these processes. Additionally, the choice of solvents and catalysts is crucial in minimizing environmental impact and ensuring the sustainability of the production methods .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl thiophen-3-yl propanedioate undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives. These products have significant applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
Benzyl thiophen-3-yl propanedioate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of benzyl thiophen-3-yl propanedioate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition, receptor binding, and signal transduction. For example, some thiophene derivatives act as kinase inhibitors, modulating cell signaling pathways involved in cancer progression . The exact mechanism of action depends on the specific structure and functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound with a five-membered ring containing sulfur.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
Uniqueness
Benzyl thiophen-3-yl propanedioate is unique due to its specific structural features, including the benzyl group and the propanedioate moietyCompared to other thiophene derivatives, it offers unique opportunities for the development of novel compounds with specific biological and industrial applications .
Propriétés
Numéro CAS |
21080-93-3 |
|---|---|
Formule moléculaire |
C14H12O4S |
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
1-O-benzyl 3-O-thiophen-3-yl propanedioate |
InChI |
InChI=1S/C14H12O4S/c15-13(17-9-11-4-2-1-3-5-11)8-14(16)18-12-6-7-19-10-12/h1-7,10H,8-9H2 |
Clé InChI |
HTYMOKZUHAKHLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CC(=O)OC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


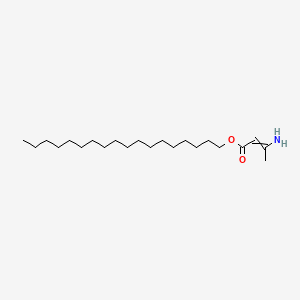
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
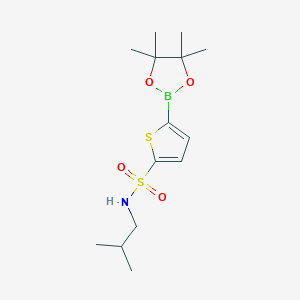
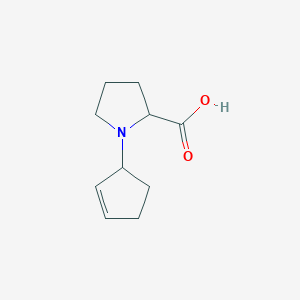
![3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline](/img/structure/B13733486.png)
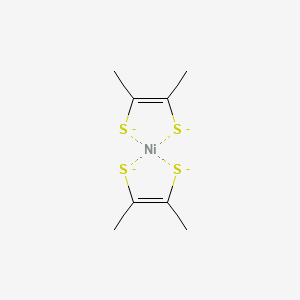
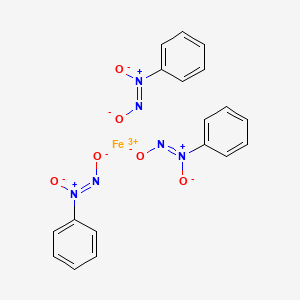
![2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide](/img/structure/B13733500.png)
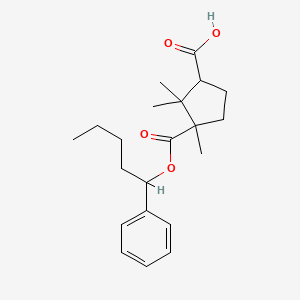
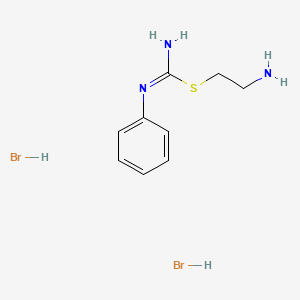
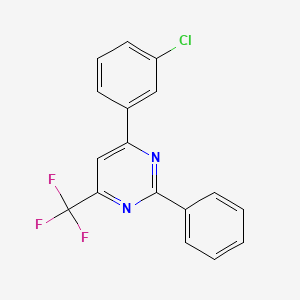
![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)
